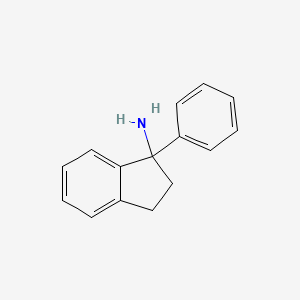

1-Phenyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-phenyl-2,3-dihydroinden-1-amine |

InChI |

InChI=1S/C15H15N/c16-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)15/h1-9H,10-11,16H2 |

InChI Key |

HCFKBYCSLUUWIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 2,3 Dihydro 1h Inden 1 Amine and Its Analogues

Classical and Contemporary Synthesis Routes for the 1-Phenyl-2,3-dihydro-1H-inden-1-amine Core

The construction of the 1-phenyl-indan-1-amine framework can be achieved through several synthetic approaches, ranging from classical reduction methods to modern catalytic strategies.

Hydrogenation Approaches from Indanone Oxime Precursors

A prominent and widely utilized method for the synthesis of aminoindanes is the catalytic hydrogenation of the corresponding indanone oximes. This approach offers a direct route to the desired amine from a readily accessible ketone precursor. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the transformation.

The general strategy involves the oximation of 1-indanone (B140024) to form 1-indanone oxime, which is then subjected to reduction. While specific literature detailing the hydrogenation of 1-phenyl-1-indanone oxime is not abundant, the reduction of analogous indanone oximes provides a strong precedent for this transformation. For instance, the reduction of 2-indanone (B58226) oxime to 2-aminoindane has been extensively studied, with various catalytic systems demonstrating high efficacy. acs.orgencyclopedia.pub

Commonly employed catalysts for this type of reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. encyclopedia.pubresearchgate.net The reaction is typically carried out under a hydrogen atmosphere, with the pressure and temperature being optimized for each specific substrate and catalyst. The solvent choice can also influence the reaction outcome, with alcohols such as ethanol (B145695) being frequently used.

A patented process for preparing 2,3-dihydro-1H-inden-1-amine highlights the use of alumino nickel reductase under alkaline conditions to convert 2,3-dihydro-1H-1-indanone oxime to the corresponding amine. nih.gov This method suggests that similar conditions could be applicable to the 1-phenyl substituted analogue. The reaction pathway for the hydrogenation of 2-indanone oxime over Pd/C or Pt/C in acidic conditions has been investigated, providing insights into the mechanism which likely involves the formation of an imine intermediate. researchgate.net

Table 1: Catalysts for Hydrogenation of Indanone Oximes

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, acidic or neutral media | encyclopedia.pubresearchgate.net |

| Platinum on Carbon (Pt/C) | H₂, acidic media | encyclopedia.pubresearchgate.net |

| Raney Nickel | H₂, alkaline media | encyclopedia.pub |

| Alumino Nickel Reductase | Alkaline conditions | nih.gov |

Multistep Synthetic Pathways and Intermediate Formation

Multistep synthetic sequences provide a versatile approach to this compound, allowing for the introduction of the phenyl group and the amine functionality through a series of well-defined intermediate steps. A logical and common strategy involves the use of a Grignard reaction to install the phenyl group at the C1 position of an indanone precursor.

The synthesis would typically commence with 1-indanone. Treatment of 1-indanone with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), would lead to the formation of the tertiary alcohol, 1-phenyl-2,3-dihydro-1H-inden-1-ol. mnstate.eduyoutube.comumkc.edu This intermediate is then a key precursor to the target amine.

Subsequent conversion of the tertiary alcohol to the amine can be achieved through various methods. One potential route is a Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the primary amine. Alternatively, the alcohol could be converted to a suitable leaving group, such as a halide or a tosylate, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or an azide (B81097) which is subsequently reduced.

Another important multistep approach is reductive amination. researchgate.netresearchgate.netwikipedia.orgnih.gov This method involves the reaction of a ketone, in this case, 1-phenyl-1-indanone, with an ammonia source to form an imine intermediate in situ. This imine is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org The direct reductive amination of 1-indanone with R-(+)-α-phenethylamine using molecular hydrogen and a Co-VB1/C catalyst has been reported, demonstrating the feasibility of this approach for indanone systems. researchgate.net

Palladium-Catalyzed Annulation and Related Strategies

Modern organometallic chemistry offers powerful tools for the construction of complex molecular architectures. Palladium-catalyzed annulation reactions, in particular, have emerged as a versatile strategy for the synthesis of cyclic and heterocyclic compounds. liv.ac.uknih.govnih.govresearchgate.net While specific examples of palladium-catalyzed annulation for the direct synthesis of the this compound core are not extensively documented, the principles of this methodology suggest its potential applicability.

Such a strategy could involve the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a palladium catalyst could facilitate the C-H activation and subsequent annulation of an N,1-diaryl-1H-tetrazol-5-amine to form a fused quinazolinone, showcasing the power of this approach in forming new rings. dntb.gov.ua The palladium-catalyzed synthesis of 9-fluorenylidenes through aryne annulation also demonstrates the capability of this metal to forge new carbon-carbon bonds in a cyclic framework. nih.gov

A hypothetical palladium-catalyzed route to the 1-phenyl-indan-1-amine skeleton might involve the cyclization of an ortho-halo-substituted stilbene (B7821643) derivative bearing an amino or a precursor to an amino group. The palladium catalyst would facilitate the intramolecular C-C bond formation to construct the indane ring system.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. The primary amine group serves as a convenient handle for the introduction of various substituents, including urea (B33335), thiourea (B124793), hydroxyl, and halogen moieties.

Preparation of Urea and Thiourea Derivatives

Urea and thiourea derivatives of primary amines are readily synthesized through the reaction with isocyanates and isothiocyanates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

The synthesis of urea derivatives of this compound involves its reaction with a selected isocyanate (R-N=C=O). nih.govasianpubs.orgnih.govbeilstein-journals.orgorganic-chemistry.org The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate to form the corresponding N,N'-disubstituted urea. The reaction is often carried out in an aprotic solvent such as tetrahydrofuran (B95107) or dichloromethane (B109758) at room temperature. nih.gov

Similarly, thiourea derivatives can be prepared by reacting this compound with an isothiocyanate (R-N=C=S). mdpi.comresearchgate.netnih.govorganic-chemistry.orgijacskros.com The reaction mechanism is analogous to that of urea formation, with the amine attacking the central carbon of the isothiocyanate. Mechanochemical synthesis by ball milling has also been reported as a solvent-free method for preparing thioureas. nih.gov

Table 2: General Reactions for Urea and Thiourea Synthesis

| Derivative | Reagent | General Reaction |

|---|---|---|

| Urea | Isocyanate (R-NCO) | R'-NH₂ + R-NCO → R'-NH-C(=O)NH-R |

| Thiourea | Isothiocyanate (R-NCS) | R'-NH₂ + R-NCS → R'-NH-C(=S)NH-R |

Synthesis of Hydroxy and Halogenated Analogues

The introduction of hydroxyl and halogen substituents onto the this compound scaffold can be achieved either by using appropriately substituted starting materials or by direct functionalization of the core structure.

For the synthesis of hydroxy analogues, a common strategy involves starting with a hydroxylated indanone precursor. For example, 4-hydroxyindan-1-one can be synthesized and then subjected to a similar synthetic sequence as described for the unsubstituted analogue, such as a Grignard reaction with phenylmagnesium bromide followed by conversion of the resulting tertiary alcohol to the amine. nih.gov The synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives also provides insights into methodologies for handling hydroxylated aromatic systems. researchgate.net

The preparation of halogenated analogues typically involves either the use of halogen-substituted starting materials or electrophilic aromatic substitution on the indane or phenyl ring. For instance, starting with a halogenated 1-indanone, such as 5-chloro-1-indanone (B154136) or 6-bromo-3-phenyl-1-indanone, would carry the halogen through the synthetic sequence to the final amine product. nih.gov Alternatively, direct halogenation of the this compound core could be explored, although controlling the regioselectivity of such a reaction would be a key challenge. The synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones highlights methods for incorporating halogens in precursors for cyclization reactions. nih.govresearchgate.net

Functionalization at Various Ring Positions

The functionalization of the this compound scaffold is crucial for developing analogues with diverse properties. Methodologies have been explored that introduce substituents onto both the indane nucleus and the phenyl ring.

One expeditious method for creating 1-aminoindane derivatives involves a researchgate.netgoogle.com-hydride shift that mediates C(sp³)–H bond functionalization. rsc.org This reaction has been shown to be effective for a wide array of substrates, producing various indane derivatives in good to excellent yields. rsc.org A key factor in achieving high efficiency and low catalyst loading is the use of a sterically hindered amine. rsc.org

Direct α-C–H bond functionalization of unprotected cyclic amines offers another route. nih.gov This protecting-group-free approach involves an intermolecular hydride transfer to form an imine intermediate, which is then captured by a nucleophile like an organolithium reagent. nih.gov The process is operationally simple, regioselective, and stereospecific, allowing for the rapid synthesis of functionalized amines. nih.gov

Furthermore, domino reactions provide an efficient pathway to functionalized indole-amine derivatives, which share structural similarities. For instance, a one-pot domino synthesis starting from 2-(2-bromophenyl)acetonitriles involves a Buchwald–Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction to yield 1-phenyl-1H-indol-2-amine derivatives. rsc.org Such strategies highlight the potential for creating complex, functionalized analogues from readily available starting materials.

| Methodology | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| researchgate.netgoogle.com-Hydride Shift Mediated C(sp³)–H Functionalization | Uses sterically hindered amines for high yields and low catalyst loading. | Wide variety of substrates affording diverse indane derivatives. | rsc.org |

| Direct α-C–H Bond Functionalization | Protecting-group-free; involves imine intermediate captured by nucleophiles. | Applicable to various cyclic N-H amines with different ring sizes. | nih.gov |

| Palladium-Catalyzed Domino Synthesis | One-pot protocol involving Buchwald–Hartwig coupling and intramolecular cyclization. | Effective for 2-(2-bromophenyl)acetonitriles to produce 1-phenyl-1H-indol-2-amines. | rsc.org |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest. Various strategies, including optical resolution, asymmetric reduction, and chiral induction, have been developed to achieve high enantiomeric purity.

Optical resolution via the formation of diastereomeric salts is a classical and widely used method for separating enantiomers of chiral amines. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. google.comlibretexts.org

For 1-aminoindan (B1206342) and its analogues, various chiral acids have been successfully employed as resolving agents. The choice of acid and solvent system is critical for efficient separation. google.com For example, racemic 1-aminoindan can be resolved by forming diastereomeric salts with optically pure chiral dicarboxylic acids like L(+)-aspartic acid or L(-)-malic acid in methanol. google.com In this system, the salt of the (R)-enantiomer is less soluble and crystallizes preferentially. google.com Similarly, (S)-mandelic acid has been used to resolve intermediates for duloxetine, and tartaric acid is a common choice for many amine resolutions. The efficiency of resolution can be influenced by factors such as the molar ratio of the resolving agent and the crystallization temperature. google.com

| Racemic Amine | Chiral Resolving Agent | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| 1-Aminoindan | L(+)-Aspartic Acid | Methanol | The (R)-enantiomer salt preferentially crystallizes. | google.com |

| 1-Aminoindan | L(-)-Malic Acid | Methanol | The (R)-enantiomer salt is less soluble than the (S)-enantiomer salt. | google.com |

| cis-1-Amino-2-indanol | (S)-Phenylpropionic Acid | Not specified | Used for the resolution of an intermediate for indinavir. | |

| Chiral Carboxylic Acids | cis-(1S,2R)-1-Aminoindan-2-ol | Methyl isobutyl ketone | Used to resolve acids like ketoprofen, achieving high enantiomeric excess (97.2% ee). | google.com |

The asymmetric reduction of prochiral indenones or their corresponding imine derivatives is a powerful strategy for the enantioselective synthesis of 1-aminoindanes. researchgate.net This approach avoids the need for resolving a racemic mixture, potentially offering higher yields of the desired enantiomer.

One prominent method involves the diastereoselective reduction of a ketimine formed from 1-indanone and a chiral auxiliary. researchgate.net For instance, a practical asymmetric synthesis of (S)-1-aminoindane has been developed using (R)-phenylglycine amide as a chiral auxiliary. The key step is the heterogeneous metal-catalyzed reduction of the intermediate ketimine. researchgate.net The choice of metal catalyst and solvent is optimized to maximize diastereoselectivity, and the chiral auxiliary is subsequently removed to yield the enantiomerically enriched amine (96% ee). researchgate.net

Another approach is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, which provides access to chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org These chiral indanones can then serve as precursors for the synthesis of enantiopure 1-aminoindan derivatives. The versatility of these methods is demonstrated by their application in the synthesis of medically valuable compounds. organic-chemistry.org

| Precursor | Method | Chiral Source | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-Indanone | Diastereoselective reduction of a ketimine | (R)-Phenylglycine amide (auxiliary) | (S)-1-Aminoindane | 96% | researchgate.net |

| Pinacolborane chalcone derivatives | Rhodium-catalyzed asymmetric intramolecular 1,4-addition | MonoPhos (chiral ligand) | Chiral 3-aryl-1-indanones | Excellent | organic-chemistry.org |

| 2-Alkenylbenzaldimines | Asymmetric iminium ion cyclization | BINOL-derived chiral N-triflyl phosphoramide (B1221513) (Brønsted acid catalyst) | 1-Aminoindenes | High | rsc.org |

Effective chiral induction is fundamental to stereoselective synthesis, ensuring the preferential formation of one enantiomer over the other. This can be achieved through various means, including the use of chiral auxiliaries, catalysts, or reagents.

Chiral auxiliaries, such as (R)-phenylglycine amide, temporarily attach to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the synthesis of (S)-1-aminoindane, the auxiliary guides the hydrogenation of the ketimine intermediate before being cleaved. researchgate.net

Chiral N-tert-butanesulfinyl imines are another important class of intermediates for stereocontrolled synthesis. mdpi.com The sulfinyl group acts as a powerful chiral controller, directing the nucleophilic addition to the imine carbon with high stereospecificity. The configuration of the newly formed stereocenter is determined by the configuration of the sulfur atom in the auxiliary. mdpi.com

Asymmetric catalysis provides an elegant and efficient method for chiral induction. A catalytic amount of a chiral entity, such as a Brønsted acid, can generate large quantities of an enantiomerically enriched product. rsc.org For example, a BINOL-derived chiral N-triflyl phosphoramide has been used to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to form 1-aminoindenes in good yields and high enantioselectivities. rsc.org This strategy demonstrates the utility of chiral catalysts in controlling the stereochemical course of key bond-forming reactions. rsc.org

Reactivity Profiles and Mechanistic Studies of 1 Phenyl 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

General Reaction Patterns of Amine Functionalities

The reactivity of 1-Phenyl-2,3-dihydro-1H-inden-1-amine is largely dictated by the primary amine (-NH2) group attached to a tertiary carbon. This amine functionality imparts characteristic nucleophilic and basic properties to the molecule.

Basicity and Salt Formation : Like other aliphatic amines, the lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, readily accepting a proton from an acid to form a water-soluble ammonium (B1175870) salt. mnstate.edu This is a fundamental acid-base reaction. mnstate.edu

Alkylation : The primary amine can undergo nucleophilic substitution reactions with alkyl halides. This process, known as alkylation, typically proceeds via an SN2 mechanism. mnstate.edu Polyalkylation is a common outcome, where the initial primary amine is successively converted into secondary, tertiary, and ultimately quaternary ammonium salts, especially in the presence of excess alkyl halide. mnstate.edu The use of a large excess of the amine can favor monosubstitution. mnstate.edu

Reaction with Carbonyl Compounds : The amine can react with aldehydes and ketones to form imines (Schiff bases). This reaction is an addition-elimination process where the amine first adds to the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the imine. mnstate.edu This reaction is typically catalyzed by acid and is reversible. mnstate.edu

Reaction with Nitrous Acid : Primary aliphatic amines react with nitrous acid (HNO2), usually prepared in situ from sodium nitrite (B80452) and a strong acid, to form unstable diazonium salts. These aliphatic diazonium salts readily lose nitrogen gas (N2) to form a carbocation, which can then undergo a variety of subsequent reactions, including substitution and elimination, often leading to a mixture of products. altervista.org For aryl amines, the resulting diazonium salts are more stable and serve as versatile intermediates in synthesis. altervista.org

Intramolecular Cyclizations and Rearrangements

While specific studies on the intramolecular cyclization of this compound itself are not prevalent, the reactivity of its amine functionality and the proximity of the phenyl ring suggest potential for such reactions in its derivatives. Intramolecular cyclization is a key strategy in the synthesis of various heterocyclic systems.

For example, a related class of compounds, N-aryl amidines, can undergo silver(I)-mediated intramolecular oxidative C–H bond amination to construct 1H-indazoles. nih.gov This type of reaction highlights how an amine derivative can be induced to cyclize onto an adjacent aromatic system. nih.gov Although this specific reaction involves an amidine rather than a simple amine, it illustrates a plausible pathway for appropriately substituted derivatives of 1-phenyl-indan-1-amine.

Another relevant transformation involves the intramolecular cyclization of N-(3-oxoalkenyl)amides to form 2(1H)-pyridinones, demonstrating the ability of an amide nitrogen to participate in ring-forming reactions. researchgate.net Similarly, new hydroxy- and anilinoindanone derivatives can be synthesized through a process involving an intramolecular cyclization as a key step. researchgate.netnih.gov These examples from related structural motifs underscore the potential for derivatives of this compound to undergo intramolecular cyclizations to form complex polycyclic structures.

| Starting Material Class | Reaction Type | Key Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| N-Aryl Amidines | Intramolecular Oxidative C–H Amination | AgOAc, HOAc | 1H-Indazoles | nih.gov |

| N-(3-Oxoalkenyl)amides | Base-catalyzed Intramolecular Condensation | Base (e.g., t-BuOK) | 2(1H)-Pyridinones | researchgate.net |

| Lithiated N-phenylnaphthalene-1-carboxamide derivative | Intramolecular Cyclization | Alkyllithium (e.g., n-BuLi) | Anilinoindanone derivatives | researchgate.netnih.gov |

Substitution and Addition Reactions

The amine group of this compound and its derivatives is a primary site for substitution reactions, acting as a potent nucleophile.

Nucleophilic Substitution : As mentioned, the amine can act as a nucleophile in SN2 reactions with alkyl halides to yield alkylated products. mnstate.edu

Diazotization-Substitution : The primary amine can be converted into a diazonium group (-N2+) using nitrous acid. While aliphatic diazonium salts are highly unstable, if the amine were attached directly to an aromatic ring (as in aniline), the resulting aryl diazonium salt would be a versatile intermediate. altervista.org It could undergo a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to replace the diazonium group with halides, cyano, hydroxyl, or other groups. altervista.org The reductive removal of the amino group is also possible using hypophosphorus acid (H3PO2). altervista.org

Addition Reactions : In derivatives where a carbonyl group is present, the molecule can undergo addition reactions. For instance, studies on 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, a related polycyclic structure, showed that it undergoes the addition of alkyllithium reagents to its carbonyl group, leading to ring-opening and subsequent cyclization. nih.gov While this compound lacks a carbonyl group, this demonstrates how related frameworks can participate in addition reactions.

Proposed Reaction Mechanisms and Intermediates

The reactions involving this compound and its derivatives proceed through well-established mechanistic pathways common in amine chemistry.

Alkylation Mechanism : The alkylation of the amine functionality with an alkyl halide follows a standard SN2 mechanism . The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step. A base, which can be excess amine, is required to deprotonate the resulting ammonium salt to yield the neutral alkylated amine. mnstate.edu

Imine Formation Mechanism : The reaction with aldehydes or ketones proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen first attacks the carbonyl carbon, followed by proton transfer to form a neutral carbinolamine (or aminol) intermediate. mnstate.edu Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H2O). Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. mnstate.edu

Diazotization Mechanism : The formation of a diazonium salt involves the electrophilic nitrosonium ion (NO+) , which is generated from nitrous acid in an acidic solution. The amine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoamine. A series of proton transfers and tautomerization steps follows, ultimately leading to the formation of a diazohydroxide, which, upon protonation of the oxygen and loss of a water molecule, yields the diazonium ion. altervista.org

Intramolecular C-H Amination Mechanism : For the intramolecular cyclization of N-aryl amidines to indazoles, a mechanism involving a Single Electron Transfer (SET) has been proposed. nih.gov The Ag(I) oxidant is thought to initiate the process, leading to the formation of a radical intermediate that undergoes cyclization onto the aromatic ring, followed by subsequent steps to yield the final indazole product. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies of 1 Phenyl 2,3 Dihydro 1h Inden 1 Amine Analogues

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of 1-Phenyl-2,3-dihydro-1H-inden-1-amine analogues is significantly modulated by the electronic properties of substituents on the phenyl ring. These effects can be quantitatively assessed through linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants with parameters describing the electron-donating or electron-withdrawing nature of substituents. researchgate.nettubitak.gov.tr

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring and, by extension, the nitrogen atom of the amine. This enhanced electron density generally increases the basicity (lowers the pKa of the conjugate acid) and nucleophilicity of the amine. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity. journaleras.comresearchgate.netresearchgate.net

The position of the substituent (ortho, meta, or para) is also critical. Para-substituents typically exert the strongest electronic influence due to the direct resonance delocalization of charge. Meta-substituents primarily act through inductive effects, which are generally weaker. Ortho-substituents can introduce steric hindrance in addition to electronic effects, which may complicate reactivity patterns. libretexts.orgresearchgate.net

The influence of these substituents can be observed in various reactions, such as N-alkylation, N-acylation, and reactions involving the aromatic ring. For instance, the rate of electrophilic aromatic substitution on the phenyl ring would be enhanced by EDGs and diminished by EWGs.

To illustrate these principles, the following table presents hypothetical yet chemically plausible pKa values for the conjugate acid of various para-substituted this compound analogues, based on the known effects of these substituents on the pKa of anilines. journaleras.comresearchgate.netresearchgate.net

| Substituent (para-position) | Hammett Constant (σp) | Predicted pKa of Conjugate Acid | Effect on Amine Basicity |

|---|---|---|---|

| -OCH₃ | -0.27 | 9.8 | Increased |

| -CH₃ | -0.17 | 9.6 | Increased |

| -H | 0.00 | 9.3 | Reference |

| -Cl | 0.23 | 8.9 | Decreased |

| -CN | 0.66 | 8.2 | Decreased |

| -NO₂ | 0.78 | 7.9 | Decreased |

Conformational Analysis and Structural Rigidity

The bicyclic indane core of this compound imparts significant structural rigidity. The five-membered cyclopentane (B165970) ring is not planar and can adopt puckered conformations, typically described as envelope or twist forms. researchgate.net For the parent 1-aminoindane, computational studies have identified two stable conformers in the gas phase. Both of these conformers exhibit an equatorial orientation of the amino group, but they differ in the rotational position of the -NH₂ group itself. researchgate.net

The introduction of a phenyl group at the 1-position introduces further conformational considerations, primarily related to the torsion angle between the phenyl ring and the indane nucleus. This rotation is subject to steric hindrance from the adjacent amine group and the indane ring system. The preferred conformation will seek to minimize these steric clashes while potentially maximizing favorable non-covalent interactions.

The rigidity of the indane scaffold limits the accessible conformational space, which can be an important feature in the design of molecules with specific three-dimensional shapes. The cyclopentane ring of the indane can undergo pseudorotation, a process where the puckering of the ring changes without significant changes in energy. The energy barrier for this process is influenced by the substituents on the ring.

The following table outlines the key conformational features and typical torsional angles that define the structure of this compound analogues. The values are illustrative and can be influenced by substitution patterns and the physical state of the molecule.

| Conformational Parameter | Description | Typical Range of Values |

|---|---|---|

| Cyclopentane Ring Pucker | Describes the deviation of the five-membered ring from planarity (e.g., envelope, twist). | Varies, with low energy barriers between conformers. |

| C1-N Torsion Angle | Rotation of the amino group around the C1-N bond. | Multiple low-energy minima are possible. |

| C1-C(phenyl) Torsion Angle | Rotation of the phenyl ring relative to the indane core. | Restricted due to steric hindrance, likely favoring a staggered conformation. |

| Amine Substituent Position | The amine group at C1 typically prefers an equatorial or pseudo-equatorial position to minimize steric interactions. | Equatorial preference is common in substituted indanes. |

Influence of Bicyclic Indane Core Modifications on Reactivity

Modifications to the bicyclic indane core of this compound can lead to significant changes in chemical reactivity and properties. These modifications can include altering the ring size, introducing heteroatoms, or adding further substituents to the cyclopentane ring.

Expanding the five-membered ring to a six-membered ring would result in a 1-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine analogue. This change would increase the conformational flexibility of the saturated ring and alter the bond angles and distances, which in turn would affect the orientation of the phenyl and amino groups and their interactions.

The introduction of heteroatoms, such as oxygen or nitrogen, into the indane core to form aza- or oxa-analogues, would have a profound impact on the electronic properties and reactivity of the molecule. For example, replacing a methylene (B1212753) group (-CH₂-) with an oxygen atom (an oxa-analogue) would introduce a polar ether linkage, potentially altering solubility and hydrogen bonding capabilities. nih.gov An aza-analogue, with a nitrogen atom in the ring, would introduce another basic site and could participate in a wider range of chemical transformations. nih.govresearchgate.net

Further substitution on the cyclopentane ring can also influence reactivity through both steric and electronic effects. For instance, the introduction of bulky substituents could sterically hinder the approach of reagents to the amine group or the phenyl ring.

The following table summarizes potential modifications to the indane core and their likely impact on the chemical properties of the resulting analogues.

| Modification | Example Analogue Structure | Anticipated Impact on Reactivity and Properties |

|---|---|---|

| Ring Expansion | 1-Phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | Increased conformational flexibility; altered spatial arrangement of substituents. |

| Introduction of Oxygen (Oxa-analogue) | 1-Phenyl-1,3-dihydroisobenzofuran-1-amine | Increased polarity and hydrogen bonding capacity; potential for altered metabolic stability. |

| Introduction of Nitrogen (Aza-analogue) | 1-Phenylisoindolin-1-amine | Introduction of a second basic center; potential for new biological interactions and chemical reactions. |

| Substitution on the Cyclopentane Ring | 2,2-Dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-amine | Increased steric hindrance around the C1 center; potential to lock the ring in a specific conformation. |

Computational and Theoretical Chemistry Studies of 1 Phenyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. A typical study would employ a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation computationally. This approach allows for the prediction of various molecular properties.

Molecular Geometry Optimization and Structural Parameters

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the electronic energy at various atomic arrangements until a minimum energy conformation is found. The result is a detailed picture of the molecule's structure, including bond lengths, bond angles, and dihedral angles. For 1-Phenyl-2,3-dihydro-1H-inden-1-amine, this would reveal the precise spatial relationship between the phenyl group and the dihydroindenamine core.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data was not found.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |

|---|---|---|---|---|---|

| Bond Length | C(1) | N(amine) | - | - | 1.47 Å |

| Bond Length | C(1) | C(phenyl) | - | - | 1.52 Å |

| Bond Angle | C(2) | C(1) | N(amine) | - | 110.5° |

| Dihedral Angle | N(amine) | C(1) | C(phenyl-ipso) | C(phenyl-ortho) | 65.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. A smaller gap generally indicates a more reactive molecule. For this compound, the analysis would show how the electron density is distributed in these key orbitals across the phenyl and indenamine moieties.

Electronic Structure and Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide insight into the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, as specific published data was not found.

| Parameter | Symbol | Formula | Value (eV) (Illustrative) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -0.9 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.9 |

| Ionization Potential | I | -EHOMO | 5.8 |

| Electron Affinity | A | -ELUMO | 0.9 |

| Electronegativity | χ | (I+A)/2 | 3.35 |

| Chemical Hardness | η | (I-A)/2 | 2.45 |

| Chemical Softness | S | 1/η | 0.41 |

| Electrophilicity Index | ω | μ²/2η | 2.29 |

Vibrational and Spectroscopic Property Prediction (IR, NMR)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. This involves calculating the second derivatives of the energy with respect to atomic positions. The predicted spectrum can be compared with experimental data to confirm the molecular structure. Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structural elucidation.

Molecular Modeling for Interaction Analysis

Molecular modeling techniques, including molecular docking and binding energy calculations, are used to study how a molecule interacts with other molecules, such as biological receptors or solvents.

Binding Energy Calculations

Binding energy calculations quantify the strength of the interaction between two or more molecules. In the context of this compound, this could involve studying its interaction with a specific protein target. The binding energy (ΔEbinding) is typically calculated as:

ΔEbinding = Ecomplex - (Eligand + Ereceptor)

Where Ecomplex is the total energy of the ligand-receptor complex, and Eligand and Ereceptor are the energies of the isolated ligand and receptor, respectively. A more negative binding energy indicates a stronger and more stable interaction. These calculations are crucial in fields like drug design to predict the affinity of a potential drug molecule for its biological target. Without a specified receptor or interacting molecule, no specific binding energy data can be presented.

Non-Covalent Interactions

The study of non-covalent interactions (NCIs) is crucial for understanding the three-dimensional structure, crystal packing, and biological activity of molecules like this compound. Quantum chemical methods are powerful tools for elucidating the nature and strength of these interactions. nih.gov Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are commonly employed for this purpose. nih.govresearchgate.net

In related heterocyclic and aromatic compounds, a network of non-covalent interactions, including C–H⋯O and C–H⋯N hydrogen bonds, as well as π-interactions like C–H⋯π and π–π stacking, often governs their solid-state structures. nih.gov For instance, in a study of a 2-phenyl imidazole (B134444) derivative, Hirshfeld surface analysis revealed that H⋯H, C⋯H, and O⋯H interactions provided the most significant contributions to crystal stability. researchgate.net The strength of these interactions can be quantified using Reduced Density Gradient (RDG) and AIM analyses. researchgate.net

For a molecule like this compound, one could anticipate the presence of several key non-covalent interactions:

N–H⋯π interactions: The amine group could act as a hydrogen bond donor, interacting with the π-system of the phenyl ring of a neighboring molecule.

C–H⋯π interactions: The aliphatic and aromatic C-H bonds could interact with the π-electron clouds of the phenyl or indan (B1671822) moieties.

π–π stacking: The phenyl ring and the aromatic part of the indan system could engage in stacking interactions.

Computational analysis of these interactions would typically involve the following steps:

Optimization of the molecular geometry using a suitable level of theory, such as DFT with a functional like B3LYP or ωB97X-D and an appropriate basis set. nih.govnih.gov

Calculation of the molecular electrostatic potential (MEP) surface to identify electrophilic and nucleophilic regions, which indicate potential sites for interactions. researchgate.net

Hirshfeld surface analysis to visualize and quantify intermolecular contacts.

QTAIM and NCI plot index computations to characterize the nature and strength of the identified interactions. researchgate.netresearchgate.net

While no specific data exists for this compound, the table below illustrates the types of data that would be generated from such a study, based on findings for other molecules.

| Interaction Type | Typical Contributing Atoms | Computational Method for Analysis | Expected Significance |

| Hydrogen Bonding | N-H, C-H, π-systems | NBO, QTAIM, Hirshfeld Surface | High |

| π-π Stacking | Phenyl ring, Indan aromatic ring | NCI Plot, Hirshfeld Surface | Moderate to High |

| van der Waals Forces | All atoms | DFT with dispersion correction | High |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with their environment over time. These simulations can provide insights into conformational changes, stability of complexes, and the role of solvent. nih.gov

For a compound like this compound, MD simulations could be employed to study its behavior in different solvents, its interaction with biological macromolecules like proteins or DNA, or its aggregation properties. nih.govresearchgate.net In a study on N-aralkyl substituted 2-aminoindans, MD simulations were used to understand their binding modes within a dopamine (B1211576) receptor. nih.gov Similarly, MD simulations of indane-1,3-dione derivatives were conducted to confirm the stability of ligand-protein complexes. ajchem-a.com

A typical MD simulation protocol involves:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, and adding ions to neutralize the system. ajchem-a.com

Force Field Selection: Choosing a suitable force field (e.g., OPLS, AMBER) to describe the interatomic forces. ajchem-a.com

Equilibration: Minimizing the energy of the system and then gradually heating and pressurizing it to the desired temperature and pressure to achieve a stable state. nih.gov

Production Run: Running the simulation for a specific duration (e.g., nanoseconds to microseconds) to collect trajectory data. nih.govajchem-a.com

Analysis: Analyzing the trajectory to calculate various properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and intermolecular interactions like hydrogen bonds. researchgate.net

The following table summarizes key metrics from MD simulations and their interpretations, which would be relevant for analyzing this compound.

| Metric | Description | Typical Interpretation |

| RMSD | Root Mean Square Deviation of atomic positions from a reference structure. | Indicates the stability of the molecule's conformation over time. A stable RMSD suggests the system has reached equilibrium. |

| RMSF | Root Mean Square Fluctuation of individual atoms. | Highlights flexible regions of the molecule. |

| Rg | Radius of Gyration. | Measures the compactness of the molecule. Changes in Rg can indicate conformational changes. |

| Hydrogen Bonds | Number and lifetime of hydrogen bonds. | Quantifies specific interactions with solvent or other molecules. |

Theoretical Exploration of Reaction Pathways and Transition States

Theoretical chemistry provides invaluable tools for investigating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. researchgate.net This is often achieved using quantum mechanical methods like DFT. mdpi.com

For this compound, theoretical studies could explore its synthesis pathways or its metabolic degradation routes. For example, the synthesis could involve the reaction of a phenyl radical with an amino-substituted indane precursor, or vice-versa. A computational study of the reaction between phenyl and amino radicals, while not specific to this molecule, demonstrates the methodology. nih.gov In that study, the potential energy surface (PES) was investigated to find the most favorable reaction channel, identifying stable intermediates and the transition states connecting them. nih.gov The calculations revealed that the reaction begins with a barrierless addition to form a stable intermediate. nih.gov

To explore a reaction pathway for the synthesis or reaction of this compound, researchers would typically:

Propose a plausible reaction mechanism with reactants, intermediates, transition states, and products.

Optimize the geometries of all stationary points on the PES using DFT or other ab initio methods.

Perform frequency calculations to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Calculate the energies of all species to determine the reaction enthalpies and activation energies.

Use methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the intended reactant and product. researchgate.net

The table below outlines the key energetic parameters that would be calculated in a theoretical study of a reaction pathway involving this compound.

| Parameter | Symbol | Description | Significance |

| Activation Energy | ΔE‡ | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a lower barrier means a faster reaction. |

| Reaction Energy | ΔErxn | The overall energy change from reactants to products. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State Energy | ETS | The energy of the highest point on the reaction pathway between a reactant and a product. | Crucial for calculating the activation energy. |

| Intermediate Energy | Eint | The energy of a stable species formed during the reaction. | Helps to understand the step-wise mechanism of the reaction. |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies

The synthesis of complex molecules like 1-Phenyl-2,3-dihydro-1H-inden-1-amine is continuously evolving. Researchers are moving beyond traditional multi-step procedures towards more elegant and efficient strategies that maximize yield and minimize waste.

One promising area is the development of one-pot synthesis and domino (or cascade) reactions . mdpi.comnih.gov These approaches involve the sequential transformation of a starting material through multiple reactions in a single reactor, avoiding the need for isolating and purifying intermediates. For the synthesis of the 1-phenyl-1-aminoindan skeleton, a potential domino strategy could involve an initial reaction to form the indane ring followed by an in-situ amination step. This contrasts with classical methods that might involve separate steps for cyclization and functional group introduction.

Another key trend is the use of novel catalytic systems. For instance, asymmetric Brønsted acid catalysis has been successfully employed for the enantioselective synthesis of 1-aminoindene derivatives, which are closely related precursors. A BINOL-derived chiral N-triflyl phosphoramide (B1221513) catalyst can facilitate an asymmetric iminium ion cyclization to form the chiral amine structure in good yields and high enantioselectivities. Future research will likely focus on adapting and optimizing such catalytic systems for the direct, stereocontrolled synthesis of this compound.

Furthermore, biocatalysis, utilizing enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. rochester.edu Engineered enzymes could potentially be developed to catalyze the key bond-forming steps in the synthesis of this compound with high stereospecificity.

| Strategy | Description | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Domino Reactions | Multiple bond-forming reactions occur sequentially in a single operation without isolating intermediates. nih.gov | Increased efficiency, reduced solvent and reagent use, lower cost, and faster synthesis time. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one enantiomer of a chiral product. | Direct access to enantiomerically pure compounds, avoiding the need for chiral resolution which discards at least 50% of the material. wikipedia.org |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. rochester.edu | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmentally friendly processes. |

Advanced Chiral Technologies

As this compound is a chiral molecule, the separation and analysis of its enantiomers are of paramount importance. While classical resolution via the formation of diastereomeric salts with resolving agents like tartaric acid is a well-established method, it can be laborious and inherently limits the yield of a desired enantiomer to a maximum of 50%. wikipedia.orgrsc.org

Modern chiral technologies offer more sophisticated and efficient alternatives. Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases, is a powerful tool for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. chiraltech.com Companies like Daicel offer a wide array of chiral columns that can be screened to find the optimal conditions for separating the enantiomers of this specific amine. chiraltech.com

A more advanced and economically attractive approach is deracemization , which converts the unwanted enantiomer into the desired one, thus enabling a theoretical yield of 100%. One such method is dynamic kinetic resolution (DKR). Research on related chiral amines has shown the potential of enzymatic methods. For example, engineered cyclohexylamine (B46788) oxidase (CHAO) mutants have been developed for the deracemization of secondary amines, including a structurally similar compound, (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine. researchgate.net This process involves the selective oxidation of one enantiomer by the enzyme, followed by a non-selective reduction of the resulting imine back to the racemic amine, allowing the enzyme to continuously enrich the desired enantiomer. researchgate.net Applying this technology to this compound could provide a highly efficient route to the enantiopure compound.

| Technology | Principle | Applicability to this compound |

|---|---|---|

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase leads to their separation. chiraltech.com | Effective for both analytical quantification of enantiomeric purity and preparative-scale separation. |

| Classical Resolution | Reaction with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization. wikipedia.org | A traditional, often-used method, but limited to a 50% theoretical yield for the desired enantiomer. |

| Enzymatic Deracemization | An enzyme selectively transforms one enantiomer, which is then racemized in situ, allowing for the conversion of the racemate to a single desired enantiomer. researchgate.net | A cutting-edge approach that could offer a highly efficient and sustainable route to enantiopure product with near-quantitative yields. |

Integration of Machine Learning in Compound Design and Synthesis

The intersection of computational power and chemistry is creating new paradigms in drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) are being increasingly integrated into the design and synthesis of new chemical entities. nih.gov

For this compound, ML models can be used for de novo design of novel derivatives. researchgate.net By training algorithms on large datasets of known molecules and their biological activities, ML models can generate new molecular structures that are predicted to have improved properties, such as higher potency or better selectivity for a specific biological target. nih.govresearchgate.net These models can explore a vast chemical space far more rapidly than traditional medicinal chemistry approaches. nih.govresearchgate.net

Furthermore, ML can significantly aid in synthesis planning . nih.gov Retrosynthesis prediction tools, powered by AI, can analyze a target molecule and propose viable synthetic routes by identifying key bond disconnections and suggesting appropriate reagents and reaction conditions. This can help chemists design more efficient and robust syntheses, potentially uncovering novel pathways that might not be immediately obvious. nih.gov

Another application is in the prediction of molecular properties . Quantum mechanics-based machine learning (QML) can accurately predict a wide range of properties, such as solubility, toxicity, and metabolic stability, from the molecular structure alone. nih.govresearchgate.net By applying these predictive models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby saving considerable time and resources. scienceopen.comnih.govnih.gov

The integration of these computational tools represents a shift towards a more predictive and data-driven approach to chemical research, promising to accelerate the discovery and development of new compounds based on the this compound scaffold.

Q & A

Q. What are the primary structural features of 1-Phenyl-2,3-dihydro-1H-inden-1-amine, and how can its identity be confirmed experimentally?

The compound consists of a bicyclic indene scaffold substituted with a phenyl group at the 1-position and an amine functional group. Its IUPAC name is (1S)-2,3-dihydro-1H-inden-1-amine, and enantiomeric purity is critical for pharmacological applications like Rasagiline synthesis . Confirmation involves:

Q. What synthetic methodologies are employed to prepare this compound?

- Asymmetric hydrogenation : Cyclic ketoxime derivatives (e.g., 2,3-dihydro-1H-inden-1-one oxime) are reduced using chiral phosphine ligands (10 mol% catalyst loading) to yield enantiomerically pure amines .

- Palladium-catalyzed cascade reactions : Alkynes undergo hydration-olefin insertion to form dihydroindenones, precursors to amines via reductive amination .

- Multi-step synthesis : N-protected intermediates enable regioselective Friedel-Crafts alkylation for functionalization at specific positions (e.g., 5,6-diethyl derivatives) .

Q. How is the compound characterized for purity and stability in research settings?

- Chromatography : RP-HPLC with retention time (tR) and UV detection ensures purity (>95%) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and decomposition profiles .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

- Chiral ligands : (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine derivatives act as catalysts in asymmetric hydrogenation, achieving >99% ee .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity in palladium-catalyzed cascades .

- Kinetic resolution : Racemic mixtures are resolved using enzymes or chiral stationary phases in HPLC .

Q. What strategies address contradictions in synthetic yields or analytical data across studies?

- Reaction optimization : Varying catalyst loading (e.g., 5–20 mol%) and temperature in hydrogenation improves yield reproducibility .

- Data validation : Cross-referencing NMR shifts with computational models (DFT) identifies anomalies in stereochemical assignments .

- Batch analysis : Statistical process control (SPC) monitors variability in multi-step syntheses (e.g., 14–23% yields in derivatives) .

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

- Derivatization : Bromo-, fluoro-, or methoxy-substitutions at positions 4–6 modulate bioactivity (e.g., TRPV1 antagonism in ABT-102) .

- In silico docking : Molecular modeling with Aromatase or TRPV1 receptors predicts binding affinities (IC50 = 5–16 nM) .

- Functional assays : Capsaicin-evoked CGRP release in dorsal root ganglion neurons evaluates antagonist potency .

Q. What mechanistic insights explain the compound’s role in catalytic cycles or biological pathways?

- Palladium catalysis : Internal nucleophiles facilitate alkyne hydration and Michael addition, forming dihydroindenones with 100% atom economy .

- TRPV1 antagonism : Competitive inhibition (pA2 = 8.344) blocks heat-evoked neuronal firing via allosteric modulation .

- Aggrecanase inhibition : Conformationally constrained scaffolds mimic tyrosine residues, enhancing selectivity over MMPs .

Methodological Resources

| Technique | Application | Key Reference |

|---|---|---|

| SHELX refinement | X-ray crystallography | |

| Asymmetric hydrogenation | Enantioselective synthesis | |

| RP-HPLC | Purity analysis | |

| Molecular docking | SAR studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.